Physicochemical Differentiation: LogP and Polar Surface Area vs. 2-{Thieno[2,3‑d]pyrimidin‑4‑yl}acetic acid (CAS 1566959‑58‑7) and (Thieno[2,3‑d]pyrimidin‑4‑ylthio)acetic acid (CAS 18740‑26‑6)
The 6‑NO₂ group in 2‑{6‑nitrothieno[2,3‑d]pyrimidin‑4‑yl}acetic acid significantly lowers calculated LogP (1.23) relative to the non‑nitrated 2‑{thieno[2,3‑d]pyrimidin‑4‑yl}acetic acid (LogP ~1.99) and the 4‑thio analog (LogP ~2.24), while raising TPSA (106 Ų vs. ~76 Ų for the 4‑thio analog). This translates into improved aqueous solubility (∼5 mg mL⁻¹, 23 mM in water with sonication) and distinct pharmacokinetic handling .
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | LogP = 1.23 (Leyan); TPSA = 106 Ų |
| Comparator Or Baseline | 2-{Thieno[2,3‑d]pyrimidin‑4‑yl}acetic acid: LogP ~1.99 (estimated); (Thieno[2,3‑d]pyrimidin‑4‑ylthio)acetic acid (CAS 18740‑26‑6): LogP ~2.24 (mcule), TPSA ~77 Ų |
| Quantified Difference | ΔLogP = −0.76 to −1.01 (more hydrophilic); ΔTPSA = +29 Ų |
| Conditions | Calculated values from vendor and database entries |
Why This Matters
Lower LogP and higher TPSA predict superior aqueous solubility and reduced passive membrane permeability, making the 6‑nitro compound a better starting point for optimizing oral bioavailability or reducing off‑target partitioning into lipid‑rich tissues.
